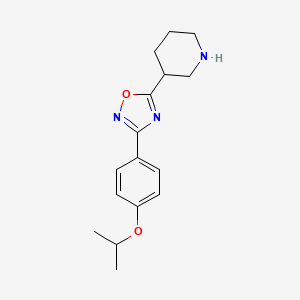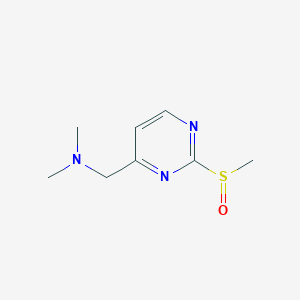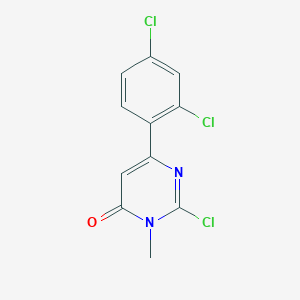
2-Chloro-6-(2,4-dichlorophenyl)-3-methylpyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-(2,4-dichlorophenyl)-3-methylpyrimidin-4(3H)-one is a chemical compound with a complex structure that includes a pyrimidinone core substituted with chloro and dichlorophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2,4-dichlorophenyl)-3-methylpyrimidin-4(3H)-one typically involves the reaction of 2,4-dichlorophenylamine with chloroacetyl chloride, followed by cyclization with methyl isocyanate. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
化学反应分析
Types of Reactions
2-Chloro-6-(2,4-dichlorophenyl)-3-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro groups can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidinones.
科学研究应用
2-Chloro-6-(2,4-dichlorophenyl)-3-methylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-Chloro-6-(2,4-dichlorophenyl)-3-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and dichlorophenyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
- 2-Chloro-6-(2,4-dichlorophenyl)pyridine
- 2-Chloro-6-(2,4-dichlorophenyl)-9H-purine
Comparison
Compared to similar compounds, 2-Chloro-6-(2,4-dichlorophenyl)-3-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of a pyrimidinone core. This structural uniqueness contributes to its distinct chemical reactivity and potential applications. For instance, while 2-Chloro-6-(2,4-dichlorophenyl)pyridine may share some reactivity, the additional methyl and pyrimidinone groups in this compound provide different binding properties and biological activities.
属性
分子式 |
C11H7Cl3N2O |
|---|---|
分子量 |
289.5 g/mol |
IUPAC 名称 |
2-chloro-6-(2,4-dichlorophenyl)-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C11H7Cl3N2O/c1-16-10(17)5-9(15-11(16)14)7-3-2-6(12)4-8(7)13/h2-5H,1H3 |
InChI 键 |
WJNKURPHMDVMFA-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C=C(N=C1Cl)C2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B11788092.png)
![2-(3-Fluorophenyl)-5-((4-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11788094.png)
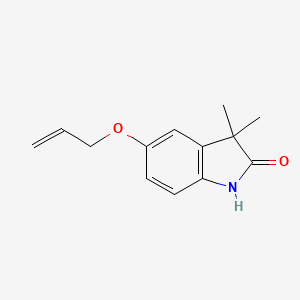
![6-(4-Chlorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11788098.png)

![5-Methylthieno[2,3-b]pyridin-2-amine hydrochloride](/img/structure/B11788116.png)
![2-(4-Chlorobenzyl)oxazolo[4,5-c]pyridine](/img/structure/B11788125.png)
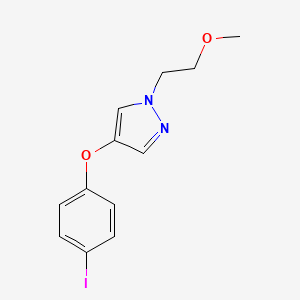

![1-(3-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11788144.png)

